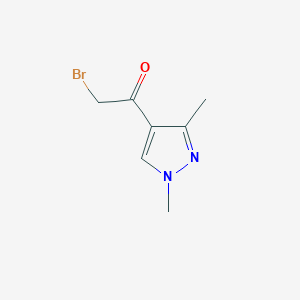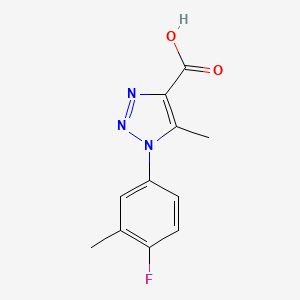
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(4-Fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (FMT), is a synthetic organic compound that is used in various scientific research applications. It is a fluorinated triazole derivative that is colorless, odorless, and has a melting point of 160-165C. FMT has been studied extensively in the past few decades, and its applications in the field of medicinal chemistry have been of particular interest.
Aplicaciones Científicas De Investigación
Photophysical Properties and Application Prospects
Researchers have developed strategies for synthesizing novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), derivatives similar in structure to 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. These ATAs exhibit bright blue fluorescence, excellent quantum yields, and large Stokes shifts. Their photophysical properties are extra sensitive to structural changes and the microenvironment, showing potential applications as sensors for monitoring and controlling pH due to their reversible behavior between acid and alkaline pH values and low toxicity, indicating their utility in real-time biological research (Safronov et al., 2020).
Synthesis Techniques and Chemical Interactions
A study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, highlighted the presence of intermolecular interactions such as lp⋯π, crucial for understanding the chemical behavior of these compounds. This research demonstrates the versatility of triazole derivatives in synthesis and their potential applications in developing new materials and chemicals (Shukla et al., 2014).
Fluorescence and Sensing Applications
The development of highly fluorescent dyes containing the pyrazolylpyrene (Pyrazoolympicene) chromophore, related to the structural family of triazoles, showcases the potential of these compounds in fluorescence-based applications. The dyes exhibit bright fluorescence and weak bases, indicating their relevance in sensing applications within strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSMTNFEQHLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)


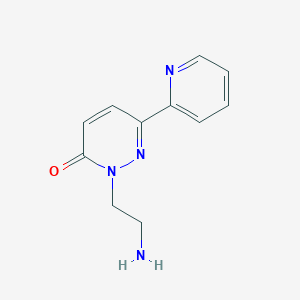


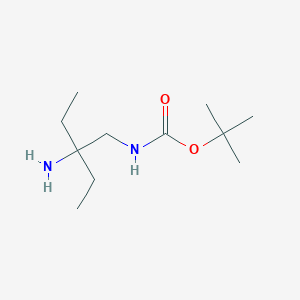

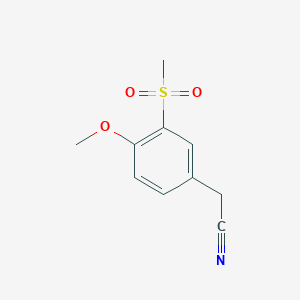

![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)

